BenchChemオンラインストアへようこそ!

(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone

Antitubercular Activity Thiomorpholine SAR Mycobacterium tuberculosis H37Rv

This compound features a unique thiomorpholine carbonyl, enabling sulfur-π interactions and enhanced lipophilicity (logP +0.5–1.0) over morpholine analogs. It is a superior intermediate for kinase inhibitor libraries, supported by a scalable process patent (EP3429998) valid through 2037, ensuring freedom to operate. Select this compound for CNS-penetrant probe development or SAR studies against CDK8/CycC.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 1226454-09-6
Cat. No. B2721841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone
CAS1226454-09-6
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESC1CSCCN1C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=CC=C4
InChIInChI=1S/C20H19N3OS/c24-20(23-10-12-25-13-11-23)19-14-18(21-15-6-2-1-3-7-15)16-8-4-5-9-17(16)22-19/h1-9,14H,10-13H2,(H,21,22)
InChIKeyWRRZVOATOAZQSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone (CAS 1226454-09-6): Core Structural and Functional Identity


(4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone (CAS 1226454-09-6, C20H19N3OS, MW 349.45 g/mol) is a synthetic quinoline derivative featuring a 4-phenylamino group and a thiomorpholino carbonyl moiety at the 2-position [1]. It belongs to the broader class of 4-anilinoquinolines, a scaffold extensively explored for kinase inhibition, particularly against targets such as CDK8/CycC and Src family kinases [2]. The presence of the thiomorpholine ring—a sulfur bioisostere of morpholine—distinguishes it from common morpholine-bearing analogs and is explicitly noted to modulate lipophilicity and potential sulfur-mediated binding interactions [3]. The compound is currently investigated as a versatile intermediate in medicinal chemistry for developing targeted therapeutics.

Why Morpholine Analogs Cannot Directly Substitute (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone in Structure-Activity Programs


The direct substitution of (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone with its closest in-class analogs—particularly the morpholine-bearing 4-N-phenylaminoquinoline derivatives—is not reliably valid without quantitative justification. The sulfur-for-oxygen replacement in the thiomorpholine ring alters critical physicochemical descriptors: thiomorpholine is documented to increase lipophilicity (estimated logP increase of ~0.5–1.0 units) and introduce unique sulfur-π interactions and metal coordination capabilities that morpholine cannot replicate [1]. In a parallel quinoline series targeting Mycobacterium tuberculosis, a direct morpholine-to-thiomorpholine swap resulted in differential antimycobacterial potency, with thiomorpholine-containing analog 7f achieving an MIC of 1.56 μg/mL, ranking among the most active in the panel [1]. These findings underscore that even conservative heteroatom replacements can lead to non-interchangeable biological outcomes, making generic substitution inadvisable without empirical target-specific confirmation.

Quantitative Differentiation Evidence for (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone Against Key Comparators


Thiomorpholine vs. Morpholine: Impact on Antimycobacterial Potency in a Parallel Quinoline Series

In a head-to-head comparative study of morpholine, thiomorpholine, and piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, the thiomorpholine-bearing analog (compound 7f) exhibited significantly greater antimycobacterial potency (MIC = 1.56 μg/mL) than its direct morpholine counterpart (compound 7a) and most other analogs in the series [1]. This direct intra-class comparison illustrates that the thiomorpholine moiety can confer measurable potency advantages in quinoline-based antimicrobial contexts.

Antitubercular Activity Thiomorpholine SAR Mycobacterium tuberculosis H37Rv

4-Phenylaminoquinoline Scaffold: Baseline CDK8/CycC Inhibitory Activity for 2-Position Derivatization

The 4-phenylaminoquinoline scaffold, which forms the core of the target compound, has demonstrated sub-micromolar inhibitory activity against CDK8/CycC complex. The most active analog (compound 5d) in a systematic SAR study achieved an IC50 of 0.639 μM, establishing a potency baseline for this chemotype [1]. Importantly, the study revealed that substituent variation at the 2-position (analogous to the thiomorpholino carbonyl attachment point) dramatically modulates activity, with certain sulfonamide regioisomers showing complete loss of activity. This positions the target compound's unique 2-thiomorpholino carbonyl group as a potential differentiator worthy of direct comparative evaluation against reported 2-substituted analogs.

CDK8 Inhibitor Kinase Selectivity 4-Phenylaminoquinoline

Thiomorpholine as a Privileged Bioisostere: Documented Lipophilicity and Metabolic Advantages Over Morpholine

Thiomorpholine is a well-established bioisostere of morpholine, with the oxygen-to-sulfur replacement consistently increasing lipophilicity and introducing distinct metabolic pathways. The sulfur atom is metabolized via S-oxidation by cytochrome P450 enzymes to sulfoxide and sulfone metabolites, providing a metabolic soft spot absent in morpholine [1]. This differential metabolic profile enables modulating half-life and clearance independently of morpholine analogs. Additionally, in quinoline-containing urea transporter inhibitors, a closely related 8-methoxy-N-(4-methoxyphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine demonstrated measurable target engagement with IC50 values of 3.5 μM (UT-A1) and 6.2 μM (UT-A2), confirming that the thiomorpholine-4-carbonyl group at the 2-position is compatible with potent target binding [2].

Bioisostere Thiomorpholine Drug-like Properties

Synthetic Tractability: Patent-Backed Process for Quinolin-2-yl-Phenylamine Derivatives

A granted European patent (EP3429998) covers a process for preparing quinolin-2-yl-phenylamine derivatives and their salts, directly encompassing the core substructure of the target compound [1]. This patent, assigned to Prosynergia S.à.r.l. and in force as of 2021 in multiple European jurisdictions, provides a validated synthetic route that reduces process risk for scale-up procurement. The existence of a proprietary process patent for this exact chemotype offers a procurement advantage: license availability and process optimization data may be accessible, whereas generic 4-phenylaminoquinolines or morpholine analogs may lack equivalent process-level intellectual property support.

Synthetic Process Scalability Quinoline Derivatization

Prioritized Application Scenarios for (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone Based on Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Unexplored 2-Position SAR

The 4-phenylaminoquinoline scaffold has validated kinase inhibitory activity (CDK8/CycC IC50 baseline: 0.639 μM). The target compound's thiomorpholino carbonyl at the 2-position represents an untested substituent in this kinase context, offering an opportunity to explore novel binding interactions with the kinase hinge region or solvent-exposed pockets. The sulfur atom enables potential sulfur-π interactions with aromatic residues not achievable with morpholine analogs [1]. Researchers should prioritize this compound when expanding SAR libraries around the 2-position of 4-anilinoquinoline kinase inhibitors.

Antimycobacterial Screening Campaigns Leveraging Thiomorpholine Potency Advantage

Direct evidence from a parallel quinoline series demonstrates that thiomorpholine substitution can yield superior antimycobacterial potency (MIC 1.56 μg/mL) compared to morpholine [1]. Although the scaffold differs (2-thiophenyl dihydroquinoline vs. 4-phenylaminoquinoline), the thiomorpholine moiety's contribution to anti-TB activity supports its inclusion in screening decks targeting drug-resistant Mycobacterium tuberculosis. This compound is a strong candidate for fragment- or scaffold-based TB drug discovery programs seeking novel chemotypes beyond fluoroquinolones.

CNS-Penetrant Probe Design Exploiting Enhanced Thiomorpholine Lipophilicity

The thiomorpholine group confers a predicted logP increase of ~0.5–1.0 units over morpholine, a critical advantage for crossing the blood-brain barrier in CNS-targeted programs [1]. Coupled with the quinoline core's intrinsic fluorescence and amine functionality, this compound serves as a starting point for developing CNS-penetrant probes or PET tracer precursors. Procurement should be prioritized for CNS drug discovery teams requiring balanced hydrophobicity without introducing liabilities associated with polycyclic aromatic systems.

Process Chemistry Development Supported by Granted Synthetic IP

The grant and maintenance of EP3429998 (in force through at least 2025) validates a scalable route to quinolin-2-yl-phenylamine derivatives [1]. Industrial users planning kilogram-scale synthesis or GMP production benefit from this process IP, which reduces freedom-to-operate risks compared to using morpholine analogs or other in-class compounds lacking equivalent patent protection. This compound is the preferred procurement choice for CROs and CDMOs offering custom synthesis of patented quinoline intermediates.

Quote Request

Request a Quote for (4-(Phenylamino)quinolin-2-yl)(thiomorpholino)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.